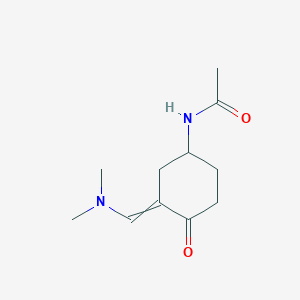

2-Dimethylaminomethylene-4-acetamidocyclohexanone

Beschreibung

2-Dimethylaminomethylene-4-acetamidocyclohexanone is a cyclohexanone derivative featuring a dimethylaminomethylene substituent at the 2-position and an acetamido group at the 4-position. Key characterization methods for such compounds include thermal analysis, optical spectroscopy, and structural techniques like X-ray diffraction and atomic force microscopy, which assess stability, molecular packing, and electronic properties .

Eigenschaften

Molekularformel |

C11H18N2O2 |

|---|---|

Molekulargewicht |

210.27 g/mol |

IUPAC-Name |

N-[3-(dimethylaminomethylidene)-4-oxocyclohexyl]acetamide |

InChI |

InChI=1S/C11H18N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h7,10H,4-6H2,1-3H3,(H,12,14) |

InChI-Schlüssel |

JPCUUMJCCCQVFF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1CCC(=O)C(=CN(C)C)C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}acetamide typically involves the reaction of 4-oxocyclohexanecarboxylic acid with dimethylamine in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

On an industrial scale, the production of N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}acetamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthesis Pathways

The synthesis of 2-Dimethylaminomethylene-4-acetamidocyclohexanone typically involves the reaction of 4-acetamidocyclohexanone with N,N-dimethylformamide dimethyl acetal in the presence of a base such as triethylamine. This reaction can be optimized for yield and purity through various solvent systems and reaction conditions .

Antimicrobial Activity

Research indicates that derivatives of 2-Dimethylaminomethylene-4-acetamidocyclohexanone exhibit significant antimicrobial properties. A study demonstrated its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against human cancer cells, suggesting potential for development as anticancer agents .

Enzyme Inhibition

The compound may act as an inhibitor of acetylcholinesterase, an enzyme relevant in neurodegenerative diseases. This inhibition could contribute to therapeutic strategies targeting conditions like Alzheimer’s disease .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values suggesting potential for development into anticancer agents. The mechanism of action is hypothesized to involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways .

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexyl ring provides structural stability. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- This could enhance solubility in polar solvents or modify receptor-binding profiles in pharmaceutical contexts .

- Pharmacological Divergence: While 4-acetamidocyclohexanone derivatives like Pramipexole target neurological pathways, the dimethylaminomethylene group may shift activity toward other targets, such as kinase inhibition or antimicrobial applications, though specific data are lacking .

- Synthetic Complexity: The dimethylaminomethylene group likely requires specialized reagents (e.g., dimethylformamide dimethylacetal) for introduction, contrasting with the straightforward acetylation steps used in 4-acetamidocyclohexanone synthesis .

Biologische Aktivität

2-Dimethylaminomethylene-4-acetamidocyclohexanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of 2-dimethylaminomethylene-4-acetamidocyclohexanone typically involves the reaction of 4-acetamidocyclohexanone with dimethylformamide dimethyl acetal in the presence of triethylamine. This process yields a product that can be further purified through chromatography techniques. The reaction conditions and yields are critical for ensuring the biological activity of the final compound .

Antimicrobial Properties

Research indicates that 2-dimethylaminomethylene-4-acetamidocyclohexanone exhibits significant antimicrobial activity. In particular, it has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent antibacterial properties, particularly against Gram-positive bacteria.

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 1.56 |

| Escherichia coli | 3.12 |

| Pseudomonas aeruginosa | 6.25 |

Cytotoxicity

The cytotoxic effects of 2-dimethylaminomethylene-4-acetamidocyclohexanone have also been evaluated in various cancer cell lines. Studies have shown that this compound can induce apoptosis in human stomach cancer cells and other carcinoma types, with IC50 values indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| KATO-III (stomach cancer) | 20.0 |

| Ehrlich's ascites carcinoma | 15.0 |

The proposed mechanism of action for 2-dimethylaminomethylene-4-acetamidocyclohexanone includes the inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of cellular processes in cancer cells. The presence of the dimethylamino group is believed to enhance membrane permeability, allowing better access to intracellular targets.

Case Studies

- Antibacterial Activity : A study conducted on various derivatives of acetamidocyclohexanones highlighted the superior antibacterial properties of 2-dimethylaminomethylene-4-acetamidocyclohexanone compared to its analogs, suggesting structural modifications can significantly impact activity .

- Cytotoxicity Assessment : In vitro studies demonstrated that treatment with this compound resulted in increased apoptotic markers in cancer cell lines, indicating its potential role as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.